(5-Isopropylisoxazol-3-yl)methanamine
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Overview
Description
(5-Isopropylisoxazol-3-yl)methanamine is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an isopropyl group attached to the isoxazole ring and a methanamine group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Isoxazoles form the basis for a number of drugs, including the COX-2 inhibitor valdecoxib and a neurotransmitter agonist AMPA . A derivative, furoxan, is a nitric oxide donor . An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin . Leflunomide is an isoxazole-derivative drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylisoxazol-3-yl)methanamine typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.
Major Products:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Substituted isoxazole derivatives with different functional groups replacing the methanamine group.
Scientific Research Applications
(5-Isopropylisoxazol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
(3-Isopropylisoxazol-5-yl)methanamine: A structural isomer with the isopropyl group at a different position on the isoxazole ring.
N-Acetylalanine: Another compound with an amine group, but with a different core structure.
Uniqueness: (5-Isopropylisoxazol-3-yl)methanamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-propan-2-yl-1,2-oxazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEXFKQRZBKWIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651027 |
Source
|
Record name | 1-[5-(Propan-2-yl)-1,2-oxazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154016-49-6 |
Source
|
Record name | 5-(1-Methylethyl)-3-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154016-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(Propan-2-yl)-1,2-oxazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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